Zoniporide mesylate

Description

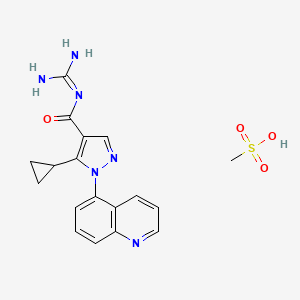

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

249296-45-5 |

|---|---|

Molecular Formula |

C18H20N6O4S |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C17H16N6O.CH4O3S/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;1-5(2,3)4/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H3,(H,2,3,4) |

InChI Key |

LEHNUSLKIYRRQJ-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N |

Canonical SMILES |

CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N |

Other CAS No. |

249296-45-5 |

Origin of Product |

United States |

Pharmacological Characterization and Molecular Mechanisms of Zoniporide Mesylate

Target Specificity and Affinity of Zoniporide (B1240234) Mesylate for NHE-1

Zoniporide demonstrates a remarkable specificity and high affinity for the NHE-1 isoform, which is the predominant isoform found in the myocardium. apexbt.comahajournals.org This selectivity is a key characteristic that distinguishes it from other NHE inhibitors.

Comparative Analysis of Selectivity Across NHE Isoforms (e.g., NHE-1 vs. NHE-2, NHE-3)

Zoniporide exhibits a pronounced selectivity for NHE-1 over other isoforms such as NHE-2 and NHE-3. nih.govrndsystems.com Research has shown that Zoniporide is significantly more potent in inhibiting human NHE-1 compared to its effects on human NHE-2 and rat NHE-3. Specifically, it has been reported to be 157-fold more selective for NHE-1 than for NHE-2 and 15,700-fold more selective for NHE-1 than for rat NHE-3. nih.gov This high degree of selectivity minimizes off-target effects that could arise from the inhibition of other NHE isoforms which are prevalent in other tissues like the kidneys and gastrointestinal tract. google.comjpp.krakow.pl

In comparative studies with other NHE-1 inhibitors like eniporide (B1671292) and cariporide (B1668443), zoniporide has demonstrated superior selectivity. For instance, zoniporide's selectivity for human NHE-1 over human NHE-2 is substantially higher than that of eniporide and cariporide. nih.gov

Quantitative Assessment of Inhibitory Potency (e.g., IC50 values in relevant cellular models)

The inhibitory potency of zoniporide mesylate against NHE-1 has been quantified in various cellular models. In studies using fibroblasts expressing human NHE-1, zoniporide inhibited the uptake of 22Na+ in a concentration-dependent manner with a half-maximal inhibitory concentration (IC50) of 14 nM. nih.govrndsystems.com This demonstrates its high potency at the cellular level.

Furthermore, its efficacy has been confirmed in ex vivo models, such as the human platelet swelling assay, which is dependent on endogenous NHE-1 activity. nih.gov In isolated rabbit hearts subjected to ischemia-reperfusion injury, zoniporide showed a concentration-dependent reduction in infarct size with a half-maximal effective concentration (EC50) of 0.25 nM, highlighting its potent cardioprotective effect. nih.gov

Interactive Data Table: Inhibitory Potency of Zoniporide

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (NHE-1) | Human (fibroblasts) | 14 nM | nih.govrndsystems.com |

| Ki (NHE-1) | Human | 14 nM | rndsystems.com |

| Ki (NHE-2) | Human | 2200 nM | rndsystems.com |

| Ki (NHE-3) | Rat | 220000 nM | rndsystems.com |

| EC50 (Infarct Size Reduction) | Rabbit (isolated heart) | 0.25 nM | nih.gov |

Modulatory Effects of this compound on Ion Transport and Cellular Homeostasis

By selectively inhibiting NHE-1, this compound directly influences the transport of ions across the cell membrane, thereby affecting cellular homeostasis, particularly under conditions of cellular stress such as ischemia. patsnap.com

Impact on Intracellular Sodium Ion Dynamics

The primary function of the NHE-1 is to extrude a proton (H+) from the cell in exchange for an extracellular sodium ion (Na+). patsnap.comahajournals.orgpatsnap.com During pathological conditions like myocardial ischemia, intracellular acidosis triggers the over-activation of NHE-1. patsnap.com This leads to a significant influx of Na+, resulting in intracellular sodium overload.

Zoniporide, by inhibiting NHE-1, prevents this excessive influx of sodium ions. patsnap.com This action is crucial in mitigating the downstream detrimental effects of sodium overload in cardiomyocytes. By maintaining a more physiological intracellular sodium concentration, zoniporide helps to preserve cellular integrity and function during ischemic events.

Regulation of Intracellular pH Equilibrium

Intracellular pH (pHi) is tightly regulated to ensure normal cellular function. usdbiology.com NHE-1 plays a key role in this regulation by extruding acid (H+) from the cell, thus counteracting intracellular acidification. ahajournals.orgpatsnap.com During ischemia, the anaerobic metabolism leads to the accumulation of protons and a drop in pHi (acidosis). patsnap.com

While NHE-1 activation is a natural response to restore pHi, its over-activation can be detrimental. ucl.ac.uk Zoniporide's inhibition of NHE-1 modulates this response. By preventing the excessive exchange of Na+ for H+, it helps to control the rapid and potentially harmful shifts in both pHi and intracellular sodium levels that occur during and after an ischemic insult. patsnap.com This controlled regulation helps in preventing the further cellular damage associated with severe ionic disequilibrium.

Influence on Secondary Ion Exchange Mechanisms (e.g., Sodium-Calcium Exchanger)

The intracellular sodium overload caused by NHE-1 hyperactivation has a significant secondary effect on another crucial ion transporter: the sodium-calcium exchanger (NCX). patsnap.com The NCX normally functions to extrude calcium (Ca2+) from the cell. However, when the intracellular sodium concentration becomes excessively high, the electrochemical gradient for Na+ is reduced, causing the NCX to operate in a "reverse mode". drugbank.com In this reverse mode, it transports Na+ out of the cell and Ca2+ into the cell, leading to a dangerous intracellular calcium overload. patsnap.com

This elevation in intracellular Ca2+ contributes to hypercontracture, mitochondrial dysfunction, and ultimately cell death in cardiomyocytes. patsnap.com By preventing the initial intracellular sodium overload through NHE-1 inhibition, this compound indirectly prevents the reversal of the NCX. patsnap.com This interruption of the detrimental cascade of events is a key mechanism behind its cardioprotective effects, as it mitigates ischemia-induced calcium overload and subsequent cellular injury. patsnap.com

Downstream Cellular and Subcellular Pathway Modulation by NHE-1 Inhibition

The inhibition of the Na+/H+ exchanger isoform 1 (NHE-1) by zoniporide initiates a cascade of downstream effects, influencing fundamental cellular processes ranging from volume maintenance to complex signaling networks. By preventing the excessive sodium influx that characterizes certain pathological states, zoniporide modulates pathways critical for cell survival and function.

The NHE-1 transporter is a key player in maintaining cellular homeostasis, including the regulation of cell volume. windows.netahajournals.org Cells must maintain a consistent volume to function correctly, and they achieve this by controlling the movement of ions and water across the cell membrane. nih.govcellphysiolbiochem.com In response to osmotic stress that causes cell shrinkage, the Na+/H+ exchanger can be activated to bring Na+ into the cell, leading to water influx and a regulatory volume increase. cellphysiolbiochem.com

By inhibiting NHE-1, zoniporide directly impacts this volume control mechanism. This is particularly relevant in contexts where NHE-1 is hyperactive. Furthermore, research has identified zoniporide as an inhibitor of macropinocytosis, a form of endocytosis where the cell engulfs large amounts of extracellular fluid. nih.gov As macropinocytosis involves significant plasma membrane reorganization and the formation of large intracellular vesicles, its inhibition by zoniporide underscores the compound's influence on processes that govern cell volume and membrane dynamics. nih.gov

The consequences of NHE-1 inhibition by zoniporide extend to the subcellular level, notably affecting mitochondrial function and cellular bioenergetics. In pathological conditions such as heart failure, mitochondrial dysfunction often involves the uncoupling of cellular respiration from ATP synthesis. nih.gov

A study on rats with isoproterenol-induced chronic heart failure demonstrated that treatment with zoniporide improved mitochondrial function. nih.gov Specifically, it led to a significant increase in the respiratory control coefficients, which is an indicator of the coupling between oxygen consumption and ATP production. nih.gov This improvement was particularly noted for the respiratory chain complex II. nih.gov Other findings suggest that NHE-1 inhibition can preserve the mitochondrial proton gradient and delay the depletion of ATP, further highlighting its role in maintaining cellular energy balance. windows.net

Table 2: Effect of Zoniporide on Mitochondrial Respiration in Heart Failure Model

| Parameter | Effect of Zoniporide | Magnitude of Change | Reference |

|---|---|---|---|

| Respiratory Control Coefficient (Complex II) | Increased | 35% (p<0.05) | nih.gov |

A signaling cascade is a series of biochemical reactions within a cell, initiated by a stimulus, where each reaction triggers the next, ultimately leading to a specific cellular response. wikipedia.org The inhibition of NHE-1 by zoniporide interacts with and modulates several of these intracellular signaling cascades. The target protein of zoniporide, NHE-1 (gene name: SLC9A1), is itself a component of multiple signaling pathways. kegg.jpgenome.jp

KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis shows that SLC9A1 is involved in:

cAMP signaling pathway kegg.jpgenome.jp

Apelin signaling pathway genome.jp

Regulation of actin cytoskeleton genome.jp

The activity of NHE-1 is a crucial downstream element for the cellular hypertrophic effects stimulated by various hormonal and paracrine factors. ahajournals.org Therefore, its inhibition by zoniporide can interfere with these growth-related signaling pathways.

Furthermore, studies have explored the link between NHE-1 and endoplasmic reticulum (ER) stress signaling. In transgenic mice with cardiac-specific overexpression of NHE-1, there was a significant upregulation of proteins associated with the Unfolded Protein Response (UPR), such as GRP94, GRP78, and calreticulin. ahajournals.org The use of zoniporide in such experimental models helps to dissect the role of NHE-1 activity in the activation of these stress-related signaling cascades. ahajournals.org These interactions demonstrate that by modulating the primary function of an ion exchanger, zoniporide can have far-reaching consequences on the complex network of cellular signaling.

Preclinical Research Paradigms of Zoniporide Mesylate

In Vitro Investigative Methodologies and Findings

In vitro studies have been fundamental in elucidating the potency, selectivity, and cellular effects of Zoniporide (B1240234). These investigations have utilized a range of cellular and biochemical models to characterize its interaction with its primary target, the Na⁺/H⁺ exchanger isoform 1 (NHE-1), and to explore its broader biological activities.

The inhibitory activity of Zoniporide against NHE-1 has been rigorously assessed using specialized cellular models. A key model involves the use of PS-120 fibroblast cell lines, which are engineered to overexpress specific human NHE isoforms. nih.gov This allows for a direct comparison of the compound's potency and selectivity. In this system, Zoniporide demonstrated potent, concentration-dependent inhibition of human NHE-1. nih.gov

To corroborate these findings in a more physiologically relevant context, ex vivo human platelet swelling assays were employed. nih.govnih.gov Platelets endogenously express NHE-1, and their swelling can be induced by exposure to sodium propionate (B1217596), a process dependent on NHE-1 activity. nih.gov Zoniporide potently inhibited this NHE-1-dependent swelling, confirming its efficacy against the native human protein. nih.govnih.gov Comparative studies in these models showed Zoniporide to be more potent and selective than other NHE-1 inhibitors like Eniporide (B1671292) and Cariporide (B1668443). nih.gov

Table 1: Comparative Potency of NHE-1 Inhibitors in Cellular Models

| Compound | Cell Line Assay (IC₅₀ vs. human NHE-1) | Selectivity (vs. human NHE-2) |

|---|---|---|

| Zoniporide | 14 nM | 157-fold |

| Eniporide | 23 nM | 27-fold |

| Cariporide | 36 nM | 49-fold |

Data sourced from reference nih.gov. IC₅₀ represents the half-maximal inhibitory concentration.

Biochemical assays have been crucial for quantifying the direct effects of Zoniporide on ion movement and enzyme kinetics. The primary method to evaluate ion flux is the inhibition of ²²Na⁺ (radioactive sodium) uptake in the aforementioned PS-120 fibroblast cell lines. nih.gov This assay directly measures the movement of sodium ions across the cell membrane via the NHE antiporter. Zoniporide was found to be a highly potent inhibitor of ²²Na⁺ uptake in fibroblasts expressing human NHE-1, with an IC₅₀ value of 14 nM. nih.gov Its selectivity was underscored by significantly lower potency against other isoforms, with 157-fold selectivity against human NHE-2 and 15,700-fold selectivity against rat NHE-3. nih.gov

Studies on the enzymatic activity related to Zoniporide's metabolism identified aldehyde oxidase (AO) as the primary enzyme responsible for its conversion to the major metabolite, 2-oxozoniporide (M1). nih.gov In human liver S9 fractions, the enzymatic kinetics for this conversion were determined, revealing a Michaelis-Menten constant (Kₘ) of 3.4 µM and a maximum reaction velocity (Vₘₐₓ) of 74 pmol/min/mg protein. nih.gov

The NHE-1 transporter plays a critical role in regulating intracellular pH (pHi), which is closely linked to cellular processes like proliferation and survival. nih.gov Inhibition of NHE-1 can lead to intracellular acidification, which can in turn suppress proliferation and induce apoptosis, particularly in cancer cells that rely on an alkaline pHi for growth. nih.goviiarjournals.org Studies on other potent NHE-1 inhibitors, such as Cariporide, have demonstrated a reduction in proliferation and induction of apoptosis in cholangiocarcinoma cells. nih.gov While specific studies on Zoniporide's direct antiproliferative effects on cancer cell lines are less detailed in the provided literature, its mechanism of action is consistent with this potential.

In the context of cardiac cells, Zoniporide's effect on cell survival is a key aspect of its preclinical investigation. During cardiac ischemia, hyperactivity of NHE-1 leads to sodium and subsequent calcium overload, exacerbating cellular injury and promoting cell death. patsnap.com By inhibiting NHE-1, Zoniporide effectively blocks this harmful cascade, thereby protecting cardiac cells from ischemia-induced damage and improving cell survival. patsnap.com

Zoniporide has been identified as an inhibitor of macropinocytosis, a form of endocytosis that some viruses exploit for cellular entry. asm.org As an inhibitor of the plasma membrane Na⁺/H⁺ exchanger, Zoniporide has been shown to block infection by the arenavirus lymphocytic choriomeningitis virus (LCMV) by disrupting this uptake mechanism. asm.org

This mechanism has been explored further in the context of highly pathogenic hemorrhagic fever viruses. Research has shown that both Lassa virus (LASV) and Ebola virus (EBOV) utilize macropinocytosis to enter host cells. asm.org Consequently, Zoniporide was tested and found to exhibit inhibitory activity against both viruses. asm.org It was one of five compounds identified in a screening study that demonstrated roughly equivalent potency against the entry of both LASV and EBOV glycoprotein (B1211001) (GP)-bearing pseudoviruses. asm.org This suggests a potential broad-spectrum antiviral application for inhibitors of this pathway.

The in vitro metabolism of Zoniporide has been extensively studied across various species using subcellular S9 fractions. nih.govcore.ac.uk These studies have conclusively identified aldehyde oxidase (AO) as a major contributor to its Phase I metabolism. nih.govijcpa.in The primary metabolic pathway is the oxidation of Zoniporide to 2-oxozoniporide (M1). nih.govnih.gov

Significant interspecies variation in the rate of this metabolic conversion has been observed. nih.gov While most animal species, including humans, rats, and mice, converted Zoniporide to M1, dogs and cats did not. nih.gov Marked differences in the kinetic parameters (Kₘ and Vₘₐₓ) were noted among the species that did metabolize the compound. nih.gov In addition to oxidation by AO, hydrolysis of the guanidine (B92328) moiety to form a carboxylic acid metabolite (M2 and M3) has been identified as another metabolic route in humans. nih.gov

Table 2: Interspecies Variation in the In Vitro Metabolism of Zoniporide

| Species | Primary Metabolizing Enzyme | Major Metabolite | Key Findings |

|---|---|---|---|

| Human | Aldehyde Oxidase (AO) | 2-Oxozoniporide (M1) | Kₘ = 3.4 µM, Vₘₐₓ = 74 pmol/min/mg protein. Hydrolysis also occurs. nih.gov |

| Rat | Aldehyde Oxidase (AO) | 2-Oxozoniporide (M1) | M1 present in plasma at levels comparable to humans. nih.gov |

| Dog | Not Aldehyde Oxidase | M1 Absent | Did not convert Zoniporide to M1. nih.govnih.gov |

| Cat | Not Aldehyde Oxidase | M1 Absent | Did not convert Zoniporide to M1. nih.gov |

| Other Species (Cow, Pig, Horse, etc.) | Aldehyde Oxidase (AO) | 2-Oxozoniporide (M1) | All tested species except dog and cat produced the M1 metabolite. nih.gov |

In Vivo Studies Utilizing Animal Models

Preclinical in vivo studies have been conducted in several animal models to evaluate the pharmacological effects of Zoniporide, primarily focusing on its cardioprotective potential.

In rabbit models of myocardial ischemia-reperfusion injury, Zoniporide was shown to markedly reduce the size of the infarct without causing adverse effects on hemodynamics or cardiac function. nih.gov Both in vitro (isolated Langendorff heart) and in vivo (open-chest anesthetized rabbit) models demonstrated a significant, dose-dependent reduction in infarct size. nih.gov

Further studies in other species have supported these findings. In conscious primates with postischemic cardiac conditions, Zoniporide attenuated contractile dysfunction. nih.gov In rats, it reduced both the incidence and duration of ventricular fibrillation induced by ischemia-reperfusion. nih.gov A study in a pig model of cardiac arrest found that Zoniporide improved ventricular recovery, an effect associated with a better myocardial metabolic state. nih.gov

Metabolic studies in rats and dogs confirmed that, as in humans, bile was the primary route of excretion for the compound and its metabolites. nih.gov These animal models were also instrumental in comparing the plasma metabolite profiles, highlighting species differences, such as the absence of the M1 metabolite in dogs. nih.gov

Cardioprotective Research in Myocardial Ischemia-Reperfusion Models

Zoniporide is recognized as a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). nih.govscispace.comnih.gov This mechanism is central to its cardioprotective effects observed in models of myocardial ischemia-reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. scispace.combsmi.uz By blocking NHE-1, zoniporide is thought to mitigate the intracellular sodium and subsequent calcium overload that is a key driver of cell death and contractile dysfunction following an ischemic event. scispace.comscientificarchives.comcolab.ws

Preclinical studies have consistently demonstrated that zoniporide can significantly limit the extent of myocardial damage following I/R. In rabbit models of myocardial ischemia and reperfusion, zoniporide treatment led to a substantial, concentration-dependent decrease in infarct size. nih.gov In isolated rabbit hearts, it reduced infarct size with an EC50 value of 0.25 nM and achieved a maximal reduction of 83%. nih.govsigmaaldrich.com When administered in vivo to anesthetized rabbits, it also produced a dose-dependent reduction in the area of infarcted tissue. nih.gov Research has indicated that zoniporide is significantly more potent in this regard than other NHE-1 inhibitors like eniporide and cariporide. nih.gov

Table 1: Effect of Zoniporide on Myocardial Infarct Size in Rabbit Models

| Animal Model | Key Finding | Comparative Potency |

|---|---|---|

| Isolated Rabbit Heart (Langendorff) | Concentration-dependent infarct size reduction (EC50 of 0.25 nM); 83% maximum reduction. nih.govsigmaaldrich.com | 2.5-fold more potent than eniporide; 20-fold more potent than cariporide. nih.gov |

| Anesthetized Open-Chest Rabbit | Dose-dependent infarct size reduction (ED50 of 0.45 mg/kg/h). nih.gov | Reduced infarct size to a greater extent than eniporide (83% vs. 58% reduction). nih.gov |

Zoniporide has been shown to improve the recovery of cardiac mechanical function after ischemic insults. In isolated, blood-perfused rat heart models mimicking cardioplegic arrest during surgery, zoniporide treatment resulted in better preservation of both diastolic and systolic function during reperfusion. researchgate.net Specifically, treated hearts showed improved recovery of left ventricular end-diastolic pressure (LVEDP) and left ventricular developed pressure (LVDP). researchgate.net This functional benefit is attributed to the attenuation of myocardial stunning, a state of prolonged contractile dysfunction even after blood flow is restored. researchgate.net The underlying mechanism is linked to the prevention of calcium overload, which is a major contributor to contractile dysfunction in I/R injury. scientificarchives.comcolab.ws Furthermore, zoniporide treatment was associated with reduced neutrophil accumulation in the myocardium, which can contribute to vascular and contractile dysfunction. researchgate.net

Table 2: Impact of Zoniporide on Cardiac Function in Ischemia-Reperfusion Models

| Animal Model | Parameter | Observed Effect |

|---|---|---|

| Isolated, Blood-Perfused Rat Heart | Left Ventricular End-Diastolic Pressure (LVEDP) | Improved preservation during reperfusion. researchgate.net |

| Left Ventricular Developed Pressure (LVDP) | Improved preservation during reperfusion. researchgate.net | |

| Myocardial Stunning | Attenuation of post-ischemic stunning. researchgate.net | |

| Pigs with Ventricular Fibrillation | Left Ventricular Ejection Fraction | Higher post-resuscitation ejection fraction in treated group. ahajournals.org |

Beyond its effects on ion exchange, zoniporide has demonstrated a capacity to beneficially modulate the metabolic status of the heart during cardiac stress. In a study involving pigs subjected to ventricular fibrillation, treatment with zoniporide was found to preserve left ventricular compliance and minimize myocardial dysfunction after resuscitation. ahajournals.org These benefits were explicitly linked to positive effects on energy metabolism. The zoniporide-treated group exhibited lower levels of myocardial adenosine (B11128) and significantly lower levels of myocardial lactate, indicating an amelioration of the metabolic stress induced by the ischemic event. ahajournals.org

Table 3: Effect of Zoniporide on Myocardial Metabolites

| Animal Model | Metabolite | Finding |

|---|---|---|

| Pigs with Ventricular Fibrillation | Myocardial Adenosine | Lower levels observed in the zoniporide-treated group compared to control. ahajournals.org |

| Myocardial Lactate | Significantly lower levels observed in the zoniporide-treated group compared to control. ahajournals.org |

Neurobiological Observations in Animal Models

While the primary research thrust for zoniporide has been in cardioprotection, preclinical toxicology studies have revealed specific neurobiological effects, particularly within the peripheral nervous system.

Studies involving continuous intravenous infusion of zoniporide for one month in both rats and dogs identified functional and histological changes in the peripheral nervous system (PNS). nih.gov These effects were not observed in shorter, two-week studies. nih.gov The findings were consistent with a peripheral sensory axonopathy, suggesting a specific impact on sensory nerve fibers. nih.govsigmaaldrich.com In the one-month dog study, a notable functional deficit was the impairment of the patellar reflex, accompanied by changes in postural reaction. nih.gov In rats, the observed nerve fiber degeneration was dose-dependent. nih.govsigmaaldrich.com

Direct effects on nerve signal transmission and nerve fiber structure have been documented. In a follow-up study in rats, administration of zoniporide resulted in a slowing of caudal nerve conduction velocity. nih.govsigmaaldrich.com Morphological analysis through histology revealed corresponding structural damage. In rats, there was evidence of minimal to focal axonal degeneration in multiple peripheral nerves, including the sciatic, radial, and tibial nerves, as well as in the dorsal roots and dorsal root ganglia (DRG). nih.gov Similarly, in dogs, studies showed minimal to marked proximal nerve fiber degeneration in the DRG and minimal degeneration in the dorsal roots. nih.gov

Table 4: Neurobiological Observations of Zoniporide in Animal Models (1-Month Studies)

| Animal Model | Category | Specific Finding |

|---|---|---|

| Rat | Nerve Conduction | Slowing of caudal nerve conduction velocity. nih.govsigmaaldrich.com |

| Axonal Morphology | Dose-dependent axonal degeneration in sciatic, radial, and tibial nerves, dorsal roots, and DRG. nih.gov | |

| Dog | Functional Response | Impairment of patellar reflex and altered postural reactions. nih.gov |

| Axonal Morphology | Minimal to marked proximal nerve fiber degeneration in the DRG and dorsal roots. nih.gov |

Neuroprotective Research in Cerebral Ischemia Models

The potential of Zoniporide as a neuroprotective agent has been investigated in the context of cerebral ischemia, largely owing to its function as a selective NHE-1 inhibitor. windows.net The dysregulation of ion homeostasis and intracellular pH is a critical factor in the neuronal damage that occurs during and after an ischemic event like a stroke. windows.net Preclinical studies have explored the use of NHE-1 inhibitors to mitigate this damage. windows.net

Research in animal models of ischemia has suggested that NHE-1 inhibitors can offer protective effects. patsnap.comwindows.net For instance, studies on Zoniporide have demonstrated cardioprotective effects in models of myocardial ischemic injury, establishing a proof of concept for its mechanism in ischemia/reperfusion injury. patsnap.com This principle has been extended to cerebral ischemia, where preclinical models have indicated neuroprotective effects of Zoniporide. medicinacomplementar.com.brmdpi.com By blocking the NHE-1 transporter, Zoniporide helps to prevent the excessive intracellular accumulation of sodium and subsequent calcium overload, a key pathway leading to neuronal cell death following oxygen and glucose deprivation. windows.net Early studies in animal models have shown that inhibiting NHE-1 can stabilize pH levels, protect neurons, and potentially improve neurological outcomes. windows.net

Antiviral Efficacy in Viral Infection Models (e.g., Arenaviruses, Filoviruses)

Zoniporide has been identified as an inhibitor of viral entry for specific enveloped viruses, including members of the Arenaviridae and Filoviridae families. patsnap.comtocris.com Its antiviral activity stems from its ability to block macropinocytosis, a cellular uptake pathway that these viruses exploit to infect host cells. tocris.com

Preclinical research using pseudotyped viruses has quantified the efficacy of Zoniporide against Lassa virus (LASV), an arenavirus, and Ebola virus (EBOV), a filovirus. In these studies, Zoniporide demonstrated inhibitory activity against both viruses, with roughly equivalent potency. nih.gov The compound was found to block the entry of viral particles, thereby thwarting infection. tocris.com

The following table summarizes the in vitro efficacy of Zoniporide against LASV and EBOV glycoprotein (GP)-mediated viral entry.

| Virus | Assay Type | Average IC₅₀ (μM) | Maximal Percent Inhibition (%) |

|---|---|---|---|

| Lassa Virus (LASV) | GP Pseudovirus Infection | 88 | 87 |

| Ebola Virus (EBOV) | GP Pseudovirus Infection | 115 | 98 |

Data sourced from a 2019 study by Hulseberg et al. tocris.comnih.gov

Oncological Research in Tumor Models

The role of the NHE-1 transporter in cancer progression has made it a target for oncological research. mdpi.com NHE-1 is frequently overexpressed in tumor cells and contributes to a reversed pH gradient—an alkaline interior and an acidic exterior—that promotes tumor growth, invasion, and resistance to therapy. mdpi.commdpi.com As a potent NHE-1 inhibitor, Zoniporide has been investigated in several preclinical cancer research contexts.

Modulation of Tumor Microenvironment pH Gradients

A defining feature of many solid tumors is an acidic microenvironment, which is largely a consequence of increased metabolic activity and the robust extrusion of protons (H+) from cancer cells. mdpi.comnih.gov The NHE-1 transporter is a primary driver of this proton extrusion, contributing to the maintenance of a relatively alkaline intracellular pH (pHi) that is favorable for proliferation and survival, while creating an acidic extracellular pH (pHe) that facilitates invasion and suppresses immune responses. nih.govmdpi.com

Preclinical research posits that by inhibiting NHE-1, compounds like Zoniporide can disrupt this critical pH regulation. biochempeg.comnih.gov Inhibition is expected to prevent the efflux of H+, leading to a decrease in the pHe of the tumor microenvironment and an acidification of the cancer cell's interior. windows.net This normalization of pH gradients is considered a key strategy for hindering tumor progression. nih.gov

Influence on Tumor Cell Growth and Progression

The aberrant pH dynamics maintained by NHE-1 are directly linked to cancer cell proliferation and metastatic potential. mdpi.com Consequently, inhibition of NHE-1 has been shown to have anti-proliferative effects in preclinical models. Studies using pyrazinguanidine-based compounds, a class to which Zoniporide belongs, have demonstrated effective inhibition of cancer cell proliferation. tocris.combiochempeg.com

Furthermore, research has shown that Zoniporide can inhibit matrix metalloproteinase (MMP) activity, specifically MMP2 and MMP9, and reduce invasion in breast cancer cell models. patsnap.com The formation of invasive structures like invadopodia, which degrade the extracellular matrix, has also been linked to NHE-1 activity. nih.gov Therefore, by inhibiting NHE-1, Zoniporide has the potential to reduce the local invasion and subsequent metastasis of tumor cells. biochempeg.com

Potential as an Adjuvant in Experimental Anticancer Regimens

A significant area of oncological research is the potential for NHE-1 inhibitors to act as adjuvants, sensitizing cancer cells to conventional chemotherapy. patsnap.comwindows.net The acidic tumor microenvironment can reduce the efficacy of certain chemotherapeutic drugs, particularly weakly basic drugs that can become ionized and trapped in the acidic extracellular space. By mitigating this acidic environment, NHE-1 inhibitors may enhance drug delivery and effectiveness. nih.gov

Preclinical studies have indicated that NHE-1 inhibitors can sensitize cancer cells to chemotherapy. patsnap.com For example, a study using the specific NHE-1 inhibitor Cariporide, which is structurally related to Zoniporide, demonstrated that it could significantly improve the sensitivity of resistant breast cancer cells to Doxorubicin (B1662922) in both in vitro and in vivo xenograft models. nih.govnih.gov The inhibition of NHE-1 was associated with an increased intracellular accumulation of doxorubicin and enhanced tumor growth attenuation. nih.govnih.gov This suggests that inhibiting NHE-1 may be a viable strategy to overcome certain forms of chemoresistance. nih.gov

Preclinical Pharmacokinetic and Metabolic Research in Animal Species

The disposition of Zoniporide has been characterized through in vitro and in vivo preclinical studies across various animal species. These studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Zoniporide was developed to have acceptable pharmacokinetics for intravenous administration. biochempeg.com

Metabolic research has identified aldehyde oxidase (AO), a cytosolic enzyme, as being responsible for the Phase I metabolism of Zoniporide. windows.netmedicinacomplementar.com.br The primary metabolic pathway is the conversion of Zoniporide to its less soluble metabolite, 2-oxozoniporide (M1). medicinacomplementar.com.brnih.gov

Significant interspecies variation in the metabolism of Zoniporide has been observed in vitro using liver S9 fractions. Marked differences in the kinetic parameters (Kₘ, Vₘₐₓ) of Zoniporide oxidation were noted across species. medicinacomplementar.com.br This variability is a critical consideration in preclinical drug development, as human AO activity is often higher than in rodents, while dogs lack functional AO. nih.gov

The following table provides a summary of the in vitro metabolism findings in various species.

| Species | In Vitro System | Metabolic Outcome | Key Enzyme |

|---|---|---|---|

| Human | Liver S9 Fractions | Conversion to 2-oxozoniporide (M1) | Aldehyde Oxidase (AO) |

| Cynomolgus Monkey | Liver S9 Fractions | Conversion to M1 | Aldehyde Oxidase (AO) |

| Rat | Liver S9 Fractions | Conversion to M1 | Aldehyde Oxidase (AO) |

| Dog | Liver S9 Fractions / In vivo | Did not convert to M1 (lacks functional AO) | N/A |

| Cat | Liver S9 Fractions | Did not convert to M1 | N/A |

| Pig, Horse, Cow/Bull | Liver S9 Fractions | Conversion to M1 | Aldehyde Oxidase (AO) |

Data compiled from studies on the interspecies variation of Zoniporide metabolism. windows.netmedicinacomplementar.com.br

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents and Canines

Preclinical investigations into the ADME properties of zoniporide have been conducted in rodent (rat) and canine species to characterize its pharmacokinetic profile. nih.govfda.gov Following administration, zoniporide is absorbed and distributed in the body, though specific details on its absorption rate and bioavailability from these studies are not extensively published in the provided context.

The primary route of clearance for zoniporide in both rats and dogs is metabolism. nih.gov This indicates that the compound is extensively biotransformed in the body before being eliminated.

Studies utilizing radiolabeled [¹⁴C]zoniporide have been crucial in determining its excretion pathways. In both rat and dog models, the principal route of excretion for the administered radioactivity is via the bile, leading to elimination in the feces. nih.gov This finding was consistent even after intravenous administration, where 57% of the dose was recovered in the feces in human studies, a pattern mirrored in the preclinical species. nih.gov This suggests that biliary excretion is a major elimination pathway for zoniporide and its metabolites across these species.

Identification and Characterization of Metabolites in Preclinical Species

The biotransformation of zoniporide leads to the formation of several metabolites, which have been identified in preclinical species. nih.gov Metabolism is the main clearance mechanism for the drug. nih.gov The key enzyme responsible for a major metabolic pathway is aldehyde oxidase (AO), a cytosolic enzyme involved in Phase I metabolism. nih.gov

Three primary metabolites have been noted in preclinical and human studies, designated as M1, M2, and M3. nih.gov

M1 (2-Oxozoniporide): This metabolite is formed through the oxidation of zoniporide. nih.govnih.gov The reaction is catalyzed by aldehyde oxidase. nih.gov

M2 and M3: These metabolites result from the hydrolysis of the guanidine moiety on the zoniporide molecule to a carboxylic acid. nih.gov

The presence and concentration of these metabolites can vary significantly between species, a critical consideration in preclinical drug development. nih.gov For instance, M2 was only detected in human fecal extracts and was not further evaluated in preclinical models. nih.gov M3 was detected in the plasma of preclinical species. nih.gov

Cross-Species Comparative Metabolism and Excretion Patterns

Significant differences in the metabolic profile of zoniporide have been observed between rodents and canines, primarily due to variations in enzyme activity. nih.govnih.gov

The most striking difference lies in the formation of the M1 metabolite, 2-oxozoniporide. In vitro studies using S9 fractions confirmed that rats, like humans, convert zoniporide to M1. nih.gov However, dogs are deficient in the aldehyde oxidase (AO) activity required for this conversion, and therefore, the M1 metabolite is absent in this species. nih.govnih.gov This enzymatic difference leads to a distinct metabolic pathway in dogs compared to rats and humans.

While both species primarily excrete the drug and its metabolites via the biliary route, the composition of the metabolites differs. nih.gov In rats, the total body burden of the M1 metabolite was found to be greater than in humans, even though plasma levels were comparable. nih.gov Conversely, the concentration of the M3 metabolite in plasma was higher in rats than in dogs or humans. nih.gov

These species-specific differences in metabolism underscore the importance of selecting appropriate animal models in preclinical safety and efficacy studies. researchgate.net The differential expression of enzymes like aldehyde oxidase across species can lead to variations in metabolic pathways and potentially different pharmacological or toxicological outcomes. nih.govresearchgate.net

Table 1: Comparative Metabolite Profile of Zoniporide in Preclinical Species

| Metabolite | Formation Pathway | Presence in Rats | Presence in Dogs | Catalyzing Enzyme |

| M1 (2-Oxozoniporide) | Oxidation | Present | Absent | Aldehyde Oxidase (AO) |

| M3 | Hydrolysis | Present (Higher concentration than dogs) | Present | Not specified |

In Vitro - In Vivo Correlation of Metabolic Clearance

Establishing a reliable in vitro-in vivo correlation (IVIVC) for metabolic clearance is a critical goal in drug development, but it presents challenges for compounds metabolized by aldehyde oxidase, such as zoniporide. nih.govresearchgate.net Predicting in vivo clearance from in vitro data for AO-metabolized drugs is often difficult because common preclinical species like rats and dogs show different AO expression levels compared to humans. nih.govresearchgate.net

Studies were conducted to develop an IVIVC for AO-mediated clearance using several compounds, including zoniporide. nih.gov These investigations utilized in vitro systems like pooled human liver cytosol and S9 fractions to calculate the intrinsic clearance (CLint). nih.govpsu.edu Marked differences in the Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) and intrinsic clearance were observed across species for the oxidation of zoniporide. nih.gov

The research revealed that for AO-metabolized compounds, in vitro systems tend to underestimate the in vivo intrinsic clearance values. psu.edu For some compounds, the underestimation was as much as 20-fold or more. psu.edu Despite these discrepancies, the studies helped establish a relative scale for IVIVC of AO clearance. nih.gov Compounds like zoniporide were predicted to have high intrinsic clearance in vivo. psu.edu It was noted that total clearance is a function of both intrinsic clearance and protein binding; a compound with high intrinsic clearance might still have an acceptable half-life if it has high protein binding. psu.edu

Table 2: In Vitro Kinetic Parameters for Zoniporide Oxidation (M1 Formation)

Specific values for Kₘ, Vₘₐₓ, and CLᵢₙₜ for rodents and canines are noted as having marked differences in studies, but the precise data points are not detailed in the provided search results. Research indicates Michaelis-Menten kinetics were conducted in species that converted zoniporide to M1, showing significant variations. nih.gov

| Species | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | CLᵢₙₜ |

| Rat | Data not available | Data not available | Data not available |

| Dog | Not applicable (lacks M1 formation) | Not applicable | Not applicable |

| Human | 3.4 nih.gov | 74 nih.gov | Data not available |

Chemical Synthesis and Structure Activity Relationships of Zoniporide Mesylate

Synthetic Routes for Zoniporide (B1240234) and its Mesylate Salt

The synthesis of Zoniporide involves a multi-step process culminating in the formation of the core pyrazole-acylguanidine structure. The key steps, as outlined in medicinal chemistry literature, involve the construction of the substituted pyrazole (B372694) ring followed by the addition of the guanidine (B92328) moiety.

A plausible synthetic pathway begins with the reaction of a cyclopropyl-containing diketone with quinolin-5-ylhydrazine. This condensation reaction forms the central 1,5-disubstituted pyrazole ring, establishing the correct orientation of the cyclopropyl (B3062369) and quinolinyl groups. The resulting pyrazole carboxylic acid ester is then hydrolyzed to the corresponding carboxylic acid.

The crucial acylguanidine linkage is typically formed by activating the pyrazole carboxylic acid, for example with a coupling agent like carbonyldiimidazole (CDI) or a carbodiimide, followed by reaction with guanidine. This step yields the Zoniporide free base.

To produce Zoniporide mesylate, the purified Zoniporide free base is treated with one equivalent of methanesulfonic acid in a suitable solvent system, such as isopropanol (B130326) or ethanol. The salt then crystallizes out of the solution, is isolated by filtration, and dried to yield the final product. This salt formation step is critical for improving the aqueous solubility of the compound. nih.gov

Derivatization Strategies and Analog Synthesis

To explore the chemical space around the Zoniporide scaffold and to understand its metabolic fate, various derivatization strategies and analog syntheses have been undertaken. Research has focused on modifying three primary regions of the molecule: the acylguanidine moiety, the cyclopropyl group on the pyrazole ring, and the quinoline (B57606) ring.

Modification of the Acylguanidine Moiety: The guanidine group is a key pharmacophoric element. Analogs have been synthesized where this group is altered or replaced to study its role in both NHE-1 binding and metabolic stability. For instance, hydrolysis of the guanidine moiety leads to the formation of a carboxylic acid metabolite, indicating this position is susceptible to metabolic transformation.

Modification of the Cyclopropyl Group: The small, constrained cyclopropyl ring plays a significant role in the molecule's conformation. nih.gov Studies have explored replacing this group with other small alkyl groups. This strategy aims to probe the size and conformational requirements of the binding pocket. It was found that replacement of the cyclopropyl group was generally tolerated, suggesting some flexibility in this region of the molecule for interaction with the target enzyme.

Modification of the Quinoline Ring: The quinoline moiety is another critical component for activity and is also a site of metabolism. Analogs with substitutions on the quinoline ring or replacement of the quinoline with other aromatic or heteroaromatic systems have been synthesized. These modifications are intended to alter properties such as lipophilicity, metabolic stability, and potential off-target activities. For example, oxidation of the quinoline ring to form 2-Oxozoniporide is a major metabolic pathway.

Structure-Activity Relationship (SAR) Studies for Optimized NHE-1 Inhibition

The development of Zoniporide was guided by extensive structure-activity relationship (SAR) studies aimed at maximizing potency for NHE-1 while ensuring high selectivity over other NHE isoforms.

The potency and selectivity of Zoniporide are attributed to the specific three-dimensional conformation the molecule adopts, which is dictated by the substituents on the central pyrazole ring. nih.gov The 5-cyclopropyl and 1-quinolinyl groups force the molecule into a conformation that is optimal for binding to the NHE-1 transporter.

Zoniporide demonstrates high selectivity for NHE-1. Its inhibitory constant (Kᵢ) against human NHE-1 is significantly lower than for other isoforms, highlighting its specificity. This selectivity is crucial for minimizing potential side effects that could arise from inhibiting other essential sodium-hydrogen exchangers.

| NHE Isoform | Inhibitory Constant (Kᵢ) | Selectivity vs. NHE-1 |

|---|---|---|

| Human NHE-1 | 14 nM | - |

| Human NHE-2 | 2,200 nM | ~157-fold |

| Rat NHE-3 | 220,000 nM | ~15,700-fold |

Data sourced from R&D Systems technical data.

The high potency and selectivity of Zoniporide arise from a combination of specific chemical features, or pharmacophores, that interact optimally with the NHE-1 protein.

Acylguanidine Group: This basic moiety is a cornerstone of many potent NHE-1 inhibitors. It is understood to mimic the binding of a hydrated sodium ion in the transporter's ion-binding site. The guanidinium (B1211019) cation can form strong ionic and hydrogen bond interactions with key amino acid residues, such as aspartate or glutamate, within the protein.

Pyrazole Scaffold: The pyrazole ring acts as a rigid scaffold, holding the key interacting groups in a precise spatial arrangement. Its aromatic nature may also contribute to binding through π-stacking interactions.

1-(Quinolin-5-yl) Group: This large, aromatic substituent is essential for high-affinity binding. It is believed to engage in significant hydrophobic and π-π stacking interactions within a lipophilic pocket of the transporter. Docking studies of related compounds suggest that this moiety's interactions are a primary driver of potency.

The insights gained from the SAR of Zoniporide and related compounds have guided the design of subsequent generations of NHE-1 inhibitors. The core pyrazole-acylguanidine scaffold has proven to be a robust platform for developing potent and selective inhibitors.

Newer design strategies have focused on retaining the key pharmacophoric elements identified in Zoniporide while attempting to improve other pharmaceutical properties, such as metabolic stability and oral bioavailability. For example, knowing that the quinoline ring is a site of oxidation, medicinal chemists have designed analogs where this ring is replaced by other heteroaromatic systems less prone to metabolism. The goal is to maintain the necessary hydrophobic interactions while blocking the metabolic pathway.

Furthermore, the general class of bicyclic guanidines, to which Zoniporide belongs, has been extensively explored. The consistent finding is that a large aromatic group attached to one nitrogen of a central heterocyclic scaffold (like pyrazole) and a small, conformationally restricting group at another position are key design principles for achieving potent and selective NHE-1 inhibition. The success of the Zoniporide scaffold has thus provided a valuable template for the ongoing discovery of new cardioprotective agents.

Advanced Research Methodologies and Future Directions

Contemporary In Vitro and Cell-Based Assay Development for NHE-1 Research

The investigation of zoniporide (B1240234) mesylate's interaction with its primary target, the Na+/H+ exchanger 1 (NHE-1), relies on a variety of sophisticated in vitro and cell-based assays. These assays are crucial for determining the compound's potency, selectivity, and mechanism of action at the cellular level.

A fundamental technique involves the direct measurement of H+ efflux in isolated cells, such as ventricular myocytes, following intracellular acidification. This method provides a direct assessment of NHE-1 activity and the inhibitory effect of compounds like zoniporide. nih.gov Another widely used method is the platelet swelling assay, which serves as a surrogate index of NHE-1 activity. nih.gov This assay is based on the principle that NHE-1 inhibition prevents the swelling of platelets in a propionate (B1217596) medium. nih.gov

Contemporary approaches also include high-throughput screening (HTS) assays to identify and characterize novel NHE-1 inhibitors. These assays are often fluorescence-based, utilizing pH-sensitive dyes to monitor changes in intracellular pH in cell lines engineered to overexpress NHE-1. Such systems allow for the rapid screening of large compound libraries to identify potent and selective inhibitors.

| Assay Type | Principle | Application in Zoniporide Research | Key Findings |

| H+ Efflux Measurement | Direct measurement of the rate of proton extrusion from cells following an acid load. | Determining the inhibitory potency of zoniporide on native NHE-1 in cardiac myocytes. nih.gov | Zoniporide produces a dose-dependent inhibition of NHE-1 activity. nih.gov |

| Platelet Swelling Assay | Measurement of changes in platelet volume as a surrogate for NHE-1 activity. | Assessing the in vitro and ex vivo inhibitory effect of zoniporide on NHE-1. nih.govnih.gov | Confirmed potent inhibition of NHE-1 by zoniporide, with similar potency in rats and humans. nih.gov |

| Fluorescence-Based pH Assays | Use of pH-sensitive fluorescent dyes to monitor intracellular pH changes in cells expressing NHE-1. | High-throughput screening for NHE-1 inhibitors and mechanistic studies. | Allows for the characterization of inhibitor potency and selectivity. |

| 22Na+ Uptake Assays | Measuring the uptake of radioactive sodium into cells or membrane vesicles expressing NHE-1. | Quantifying the direct inhibitory effect of zoniporide on the transport function of NHE-1. | Zoniporide inhibits NHE-1 dependent 22Na+ uptake with high potency. |

Sophisticated Animal Models for Investigating Zoniporide Mesylate's Biological Effects

The in vivo evaluation of this compound's efficacy and biological effects has been conducted in a range of sophisticated animal models, primarily focusing on cardiovascular conditions. These models are indispensable for understanding the compound's physiological and pathological consequences in a whole-organism context.

Rabbit models of myocardial ischemia-reperfusion injury have been instrumental in demonstrating the cardioprotective effects of zoniporide. nih.gov Both in vitro (isolated heart) and in vivo (open-chest) rabbit models have shown that zoniporide significantly reduces infarct size. nih.gov Furthermore, studies in conscious primates have been used to assess the impact of zoniporide on post-ischemic cardiac contractile dysfunction. nih.gov

Rat models have also been extensively utilized. For instance, an experimental model of cardiopulmonary bypass in rats has been employed to investigate the cardioprotective efficacy of zoniporide in a surgically relevant setting. nih.gov Additionally, rat models of ventricular fibrillation have been used to show that zoniporide can reduce the incidence and duration of ischemia-reperfusion-induced arrhythmias. nih.gov

| Animal Model | Application in Zoniporide Research | Key Findings |

| Rabbit | Myocardial ischemia-reperfusion injury. nih.gov | Zoniporide markedly reduces infarct size without adversely affecting hemodynamics. nih.gov |

| Rat | Cardiopulmonary bypass, ventricular fibrillation. nih.govnih.gov | Affords significant cardioprotective benefit and reduces the incidence of ventricular fibrillation. nih.govnih.gov |

| Primate | Post-ischemic cardiac contractile dysfunction. nih.gov | Attenuates cardiac contractile dysfunction following ischemia. nih.gov |

Advanced Analytical Techniques for Compound and Metabolite Profiling

The accurate quantification of this compound and the identification of its metabolites in biological matrices are critical for pharmacokinetic and metabolism studies. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been pivotal in this regard.

LC-MS/MS methods have been developed for the sensitive and specific quantification of zoniporide and its degradants in pharmaceutical formulations and biological samples. nih.govthermofisher.com These methods are essential for stability studies and for determining the pharmacokinetic profile of the compound. nih.gov

Metabolite profiling studies have identified the primary metabolic pathways of zoniporide. In humans, the major circulating metabolite is 2-oxozoniporide, formed through oxidation by aldehyde oxidase. nih.gov Other metabolites are formed through hydrolysis of the guanidine (B92328) moiety. nih.gov The use of radiolabeled zoniporide ([14C]zoniporide) has been crucial in excretion and metabolism studies, allowing for the tracking and identification of metabolites in plasma, urine, and feces. nih.gov

| Analytical Technique | Application in Zoniporide Research | Key Findings |

| LC-MS/MS | Quantification of zoniporide and its degradants in stability studies and biological fluids. nih.govthermofisher.com | Enables sensitive and specific measurement, crucial for pharmacokinetic analysis. nih.gov |

| Radiolabeling ([14C]) | Excretion and metabolism studies to trace the fate of zoniporide in vivo. nih.gov | Identified bile as the primary route of excretion and metabolism as the main clearance pathway. nih.gov |

| In Vitro Metabolism Assays | Identification of enzymes responsible for zoniporide metabolism using liver microsomes and S9 fractions. | Aldehyde oxidase was identified as the key enzyme in the formation of the major metabolite, 2-oxozoniporide. nih.gov |

Computational and Modeling Approaches in this compound Research

While specific computational and molecular modeling studies focused solely on this compound are not extensively detailed in the public domain, the general application of these techniques in the study of NHE-1 inhibitors provides a framework for future research. The determination of the cryo-electron microscopy (cryo-EM) structure of the human NHE1-CHP1 complex has been a significant advancement, revealing the binding site for inhibitors like cariporide (B1668443) and providing a structural basis for inhibitor action. nih.gov

Molecular docking and molecular dynamics simulations are powerful tools to investigate the binding interactions of inhibitors with the NHE-1 protein. core.ac.ukelifesciences.org These in silico methods can predict the binding affinity and orientation of zoniporide within the inhibitor-binding pocket of NHE-1, helping to rationalize its potency and selectivity. nih.gov The conformation of the zoniporide molecule, influenced by its cyclopropyl (B3062369) and 5-quinolinyl substituents, is thought to be crucial for its high potency and selectivity. nih.gov

Furthermore, computational approaches are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, a field known as in silico ADME prediction. researchgate.net Such models can be applied to zoniporide and its analogues to guide the design of new compounds with improved pharmacokinetic profiles.

Unexplored Biological Pathways and Mechanistic Insights

Recent research has begun to uncover biological pathways and mechanisms of action for this compound beyond its direct inhibition of NHE-1. A significant finding is the critical role of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway in the cardioprotective effects of zoniporide. Studies have shown that zoniporide-induced functional recovery in hearts subjected to ischemia-reperfusion is accompanied by the up-regulation of phosphorylated STAT3. nih.gov The inhibition of STAT3 activation abolishes the cardioprotective effects of zoniporide, indicating that this pathway is a crucial downstream mediator of its action. nih.gov

Another area of emerging interest is the potential interaction of zoniporide with matrix metalloproteinases (MMPs). Some evidence suggests that zoniporide can inhibit MMP2/9 activity and invasion in breast cancer cells, hinting at a possible role in cancer biology that is independent of its NHE-1 inhibitory activity.

The potential for off-target effects and the exploration of novel signaling cascades activated by zoniporide remain important areas for future investigation. Understanding these alternative pathways will provide a more comprehensive picture of the compound's biological activity.

Integration of Omics Technologies in this compound Research

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, to this compound research is still in its early stages but holds immense promise for elucidating its complex biological effects. While specific large-scale omics studies on zoniporide are not yet widely published, the methodologies are well-established and can be readily applied.

Metabolomics studies, for instance, can provide a comprehensive snapshot of the metabolic changes induced by zoniporide treatment in cells, tissues, or biofluids. mdpi.com This can help identify novel biomarkers of drug efficacy and reveal unexpected metabolic pathways affected by NHE-1 inhibition.

Proteomics can be employed to identify changes in protein expression and post-translational modifications in response to zoniporide. This could uncover novel protein targets and signaling pathways modulated by the compound, providing deeper mechanistic insights into its cardioprotective and other biological effects.

Genomics and transcriptomics can be used to investigate how zoniporide may alter gene expression profiles. This could reveal genetic factors that influence the response to zoniporide and identify gene networks that are regulated by NHE-1 activity.

The integration of these multi-omics datasets will be crucial for building comprehensive models of zoniporide's mechanism of action and for identifying patient populations that are most likely to benefit from its therapeutic effects.

Ethical Considerations and Good Laboratory Practice (GLP) in Preclinical Research

The preclinical investigation of this compound, like any experimental therapeutic, must adhere to strict ethical guidelines and the principles of Good Laboratory Practice (GLP). nih.govwuxiapptec.com Ethical considerations in preclinical research, particularly those involving animal models, are paramount and focus on the principles of the 3Rs: Replacement, Reduction, and Refinement. nih.gov

All animal studies conducted with zoniporide must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. These committees ensure that the research is scientifically sound, that the number of animals used is minimized, and that any potential pain and distress are alleviated. Informed consent is a cornerstone of ethical research in human subjects, and while not directly applicable to preclinical animal studies, the principles of minimizing harm and maximizing benefit are central. ahajournals.org

GLP regulations provide a framework for the conduct of nonclinical laboratory studies to ensure the quality, integrity, and reliability of the data. stagebio.combioivt.com Adherence to GLP is essential for studies that will be submitted to regulatory agencies for the approval of new drugs. stagebio.com This includes detailed documentation of study protocols, standard operating procedures (SOPs), data collection, and reporting. xenotech.com For cardiovascular safety studies, specific guidelines from regulatory bodies provide a roadmap for preclinical evaluation.

Emerging Research Avenues for NHE-1 Modulation by this compound and its Analogs

While this compound has been extensively studied for its cardioprotective effects, emerging research is beginning to uncover its potential therapeutic applications in other significant pathological conditions. The modulation of the sodium-hydrogen exchanger 1 (NHE-1) by Zoniporide and the prospective development of its analogs are opening new frontiers in oncology, neuroprotection, and organ transplantation. These burgeoning areas of investigation are grounded in the fundamental role of NHE-1 in cellular pH regulation, cell volume control, and ion homeostasis, processes that are often dysregulated in various diseases.

Oncological Applications: Targeting Tumor Microenvironment and Metastasis

A growing body of evidence implicates NHE-1 in the progression of cancer. The acidic tumor microenvironment, a hallmark of solid tumors, is partly maintained by the increased activity of NHE-1 in cancer cells. This altered pH gradient facilitates tumor invasion, metastasis, and resistance to chemotherapy. Consequently, the inhibition of NHE-1 presents a promising strategy for anticancer therapy.

Recent studies have highlighted the potential of Zoniporide in this context. Research has shown that Zoniporide can inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, in breast cancer cells. plos.orgsemanticscholar.org These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. In a study investigating endocrine-resistant breast cancer cells, it was observed that an alkaline extracellular pH enhanced the invasive potential of these cells, an effect that was associated with increased MMP-2/9 activity. plos.orgsemanticscholar.org Notably, Zoniporide was found to significantly inhibit this pH-induced enhancement of MMP-2/9 activity and cell invasion, suggesting a direct role in mitigating the metastatic potential of these cancer cells. plos.orgsemanticscholar.org

The development of Zoniporide analogs with improved tumor-targeting capabilities and enhanced efficacy in the acidic tumor microenvironment is a key area for future research. The design of such analogs could lead to more selective and potent anticancer agents that disrupt the aberrant pH dynamics of tumors and hinder their progression.

| Cell Line | Condition | Effect of Zoniporide | Reference |

| Endocrine-resistant breast cancer cells (pII) | Alkaline extracellular pH | Inhibited the enhanced MMP-2/9 activity and cell invasion | plos.orgsemanticscholar.org |

| SH-SY5Y neuroblastoma cells | - | Blocked migration and invasion | nih.gov |

Neuroprotection: A Double-Edged Sword

The role of NHE-1 in the central nervous system is complex, and its modulation by inhibitors like Zoniporide presents both opportunities and challenges. NHE-1 is involved in neuronal responses to ischemia and other insults, where its overactivation can contribute to excitotoxicity and neuronal cell death. Therefore, NHE-1 inhibition has been explored as a potential neuroprotective strategy.

However, preclinical studies with Zoniporide have also revealed potential neurotoxic effects, particularly with prolonged administration. In 1-month studies involving rats and dogs, continuous intravenous infusion of Zoniporide led to histological and functional changes in the peripheral nervous system, consistent with peripheral sensory axonopathy. nih.gov These findings underscore the need for a careful therapeutic window and suggest that the application of Zoniporide for neuroprotection would require intermittent or localized administration to avoid adverse neurological effects.

Future research into Zoniporide analogs with a better safety profile and the ability to cross the blood-brain barrier in a controlled manner could unlock the neuroprotective potential of NHE-1 inhibition. Investigating the effects of these compounds in models of stroke, traumatic brain injury, and neurodegenerative diseases is a promising avenue for future studies.

Organ Transplantation: Mitigating Ischemia-Reperfusion Injury

Ischemia-reperfusion injury (IRI) is a major complication in organ transplantation, contributing significantly to graft dysfunction and failure. nih.govorgantranspl.commdpi.com The process of IRI involves a cascade of events, including intracellular acidosis, calcium overload, and the generation of reactive oxygen species, many of which are influenced by NHE-1 activity. nih.govorgantranspl.commdpi.com

The inhibition of NHE-1 has been shown to be a viable strategy to protect against IRI in various organs. While direct studies on Zoniporide in organ transplantation are limited, its known cardioprotective effects in the context of ischemia-reperfusion provide a strong rationale for its investigation in this field. nih.gov By preventing the detrimental consequences of NHE-1 overactivation during the ischemic and reperfusion phases, Zoniporide and its analogs could potentially improve organ viability and post-transplant outcomes.

The development of Zoniporide analogs specifically designed for use in organ preservation solutions or for administration to donors and recipients is a promising research direction. Such compounds could help to extend the viability of donor organs, reduce the incidence of delayed graft function, and improve long-term transplant success rates.

Q & A

Q. How to ensure reproducibility in animal studies evaluating zoniporide’s cardioprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.